

A Methodological Guide to Determining the Low-Temperature Crystal Structure of Benzyl Laurate

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Compound of Interest

Compound Name: Benzyl laurate

Cat. No.: B086544

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Abstract

Benzyl laurate, a long-chain fatty acid ester, serves as a key excipient in various pharmaceutical and cosmetic formulations. Its solid-state properties at low temperatures are critical for understanding its behavior during storage, transport, and in final products. However, a detailed crystallographic study of **benzyl laurate** at low temperatures is not currently available in public literature. This technical guide outlines a comprehensive methodological approach for determining the crystal structure of **benzyl laurate** under cryogenic conditions. It provides a generalized experimental protocol for low-temperature single-crystal X-ray diffraction and summarizes the known physicochemical properties of **benzyl laurate** as a foundation for future research. This document is intended to serve as a practical resource for researchers and professionals in drug development and materials science seeking to investigate the solid-state characteristics of this and similar compounds.

Introduction

Benzyl laurate (C₁₉H₃₀O₂) is the ester of benzyl alcohol and lauric acid. It functions as an emollient, solvent, and fragrance ingredient in a variety of applications.^{[1][2]} The physical state and crystalline form of such excipients can significantly impact the stability, dissolution rate, and bioavailability of active pharmaceutical ingredients (APIs). While the fundamental properties of **benzyl laurate** at room temperature are documented, there is a notable gap in the scientific literature regarding its specific crystal structure at low temperatures.

Understanding the potential for polymorphism—the ability of a solid material to exist in more than one form or crystal structure—is of paramount importance in pharmaceutical sciences.^[3] Different polymorphs can exhibit distinct physicochemical properties. Low-temperature crystallography is a powerful technique to stabilize and characterize polymorphic forms that may be unstable at ambient temperatures.

This whitepaper presents a generalized yet detailed experimental workflow for the determination of **benzyl laurate**'s crystal structure at low temperatures using single-crystal X-ray diffraction (SC-XRD). It also compiles the currently known physical and chemical data for **benzyl laurate** to provide a baseline for such studies.

Physicochemical Properties of Benzyl Laurate

A summary of the known physical and chemical properties of **benzyl laurate** is presented in Table 1. These data are essential for designing crystallization experiments and for the interpretation of results from low-temperature studies.

Property	Value	Reference(s)
Molecular Formula	C ₁₉ H ₃₀ O ₂	^[4] ^[5]
Molecular Weight	290.44 g/mol	^[5] ^[6]
Melting Point	8.0 °C to 10 °C	^[6] ^[7] ^[8]
Boiling Point	209-211 °C @ 12 Torr	^[4] ^[6]
Density	0.9442 g/cm ³ @ 20 °C	^[6]
Refractive Index	1.47900 to 1.48500 @ 20.00 °C	^[7]
Appearance	Pale yellow to yellow clear liquid (est.)	^[7]
Solubility	Insoluble in water; Soluble in alcohol, almond oil	^[7]
CAS Number	140-25-0	^[4] ^[5] ^[6]

Table 1: Summary of Known Physicochemical Properties of **Benzyl Laurate**

Proposed Experimental Protocol: Low-Temperature Single-Crystal X-ray Diffraction

The following protocol describes a standard methodology for determining the crystal structure of a compound like **benzyl laurate**, which is liquid at room temperature, using low-temperature SC-XRD.

Single Crystal Growth

Given that **benzyl laurate** is a liquid at ambient temperature with a melting point around 8.5 °C, in situ crystallization on the diffractometer is the most effective method for obtaining a single crystal suitable for X-ray diffraction.^[6]

- **Sample Preparation:** A small amount of high-purity **benzyl laurate** is loaded into a cryo-loop or a fine-walled glass capillary.
- **Mounting:** The sample is mounted on a goniometer head within the X-ray diffractometer.
- **In Situ Crystallization:**
 - A stream of cold nitrogen gas is directed over the sample to rapidly cool it below its melting point.
 - The sample is then subjected to a controlled annealing process, where it is slowly warmed to just below the melting point and then slowly cooled again. This process, often referred to as "crystal fishing," encourages the growth of a single, well-ordered crystal from the polycrystalline solid. This cycle may need to be repeated several times.
 - A polarizing microscope can be used to visually monitor the formation of single crystals.

Data Collection

- **Instrumentation:** A modern single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., an Oxford Cryosystems apparatus) is required. The X-ray source can be a sealed tube (e.g., Mo or Cu K α radiation) or a microfocus source.

- **Temperature Control:** The crystal is maintained at a constant low temperature (typically 100 K or -173 °C) throughout the data collection process to minimize thermal vibrations of the atoms and prevent crystal degradation.
- **Unit Cell Determination:** A short series of diffraction images (frames) are collected at different orientations of the crystal. These images are used to determine the preliminary unit cell parameters and the crystal system.
- **Full Data Collection:** A complete dataset is collected by rotating the crystal through a range of angles, ensuring that a large portion of the reciprocal space is measured. The data collection strategy is optimized to achieve high completeness and redundancy.

Data Reduction and Structure Solution

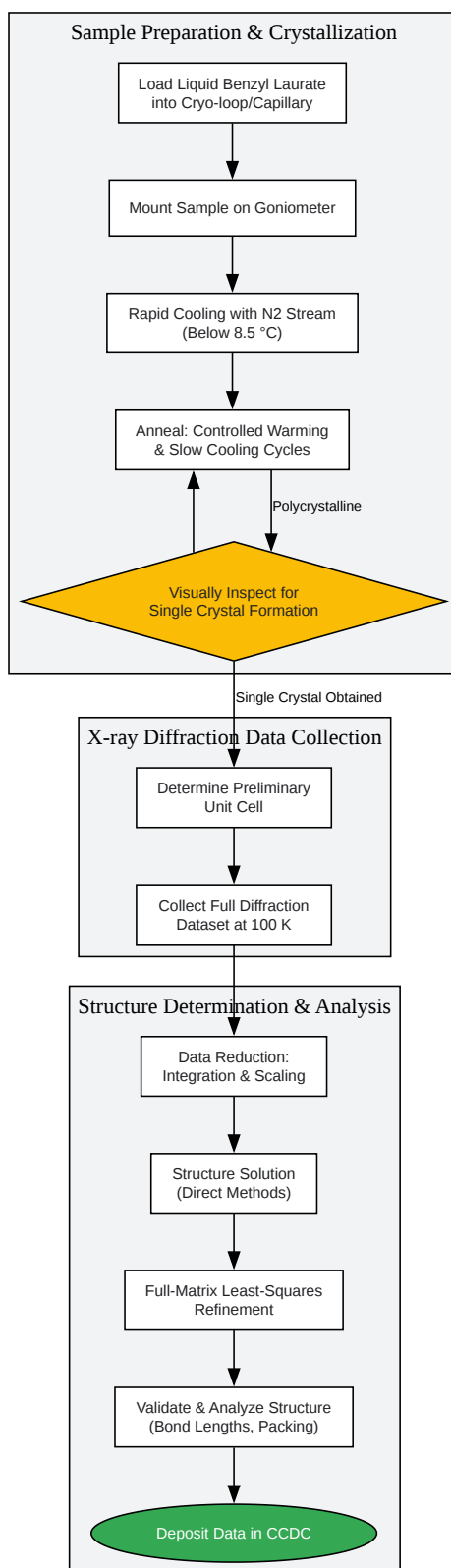
- **Integration and Scaling:** The raw diffraction data are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption. The data is then scaled to account for variations in crystal illumination and detector response.
- **Structure Solution:** The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model will provide the positions of most of the non-hydrogen atoms.
- **Structure Refinement:** The initial structural model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters (describing thermal motion), and site occupancies to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Validation and Analysis

The final refined crystal structure is validated using software tools like checkCIF. The geometric parameters (bond lengths, bond angles, torsion angles) and intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) are then analyzed to understand the crystal packing. The crystallographic data should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Visualization of Experimental Workflow

The generalized workflow for determining the low-temperature crystal structure of **benzyl laurate** is depicted in the following diagram.



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Caption: Generalized workflow for low-temperature single-crystal X-ray diffraction.

Conclusion

While the crystal structure of **benzyl laurate** at low temperatures remains to be experimentally determined, this guide provides a robust and detailed framework for its investigation. The compiled physicochemical data serves as a necessary starting point, and the proposed experimental protocol for low-temperature single-crystal X-ray diffraction outlines a clear path for obtaining and analyzing the desired structural information. The successful characterization of **benzyl laurate**'s solid-state forms at low temperatures will provide valuable insights for formulation scientists, materials chemists, and drug development professionals, ultimately contributing to the development of more stable and effective products. This work underscores the need for further fundamental research into the solid-state properties of commonly used pharmaceutical excipients.

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